molecular formula C14H11N3O3 B13670716 7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine

7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13670716
M. Wt: 269.25 g/mol
InChI Key: BDRMYYYLVSDGOR-UHFFFAOYSA-N
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Description

7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a methoxy group at the 7th position and a nitrophenyl group at the 2nd position makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

The synthesis of 7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by cyclization. One common method includes the use of 2-aminopyridine and 2-nitrobenzaldehyde under acidic conditions to form the desired imidazo[1,2-a]pyridine scaffold . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include amino derivatives and more complex fused heterocycles.

Scientific Research Applications

7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group plays a crucial role in binding to these targets, while the imidazo[1,2-a]pyridine scaffold provides structural stability. This interaction can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect .

Comparison with Similar Compounds

Similar compounds to 7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

  • Molecular Formula : C14H11N3O3
  • Molecular Weight : 269.25 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : COC1=CC2=NC(=CN2C=C1)C3=CC=CC=C3N+[O-]

The unique structure of this compound, featuring a methoxy group and a nitrophenyl substituent, contributes to its diverse pharmacological properties.

Research indicates that this compound interacts with various biological targets, primarily through enzyme inhibition. The nitrophenyl group is crucial for binding to these targets, while the imidazo[1,2-a]pyridine scaffold provides structural stability. This interaction can inhibit the activity of enzymes involved in critical metabolic pathways, leading to therapeutic effects.

Antibacterial Properties

Studies have shown that this compound exhibits antibacterial activity against several pathogens. Its mechanism involves the inhibition of bacterial enzymes essential for survival and replication.

Anticancer Activity

The compound also displays promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. Notably, it has shown effectiveness against MCF-7 (breast cancer) cells with an IC50 value indicating significant cytotoxicity:

Compound Cell Line IC50 (μg/mL)
This compoundMCF-790.97

This indicates that at higher concentrations, the compound effectively reduces cell viability in a dose-dependent manner.

Anti-Tuberculosis Activity

Recent evaluations have highlighted its potential as an anti-tubercular agent. Compounds related to the imidazo[1,2-a]pyridine family have shown minimum inhibitory concentrations (MICs) in the range of 0.05100μg/mL0.05-\leq 100\,\mu g/mL against Mycobacterium tuberculosis strains . This positions this compound as a candidate for further development in tuberculosis treatment.

Case Studies and Research Findings

  • Inhibition of Protein Kinases : A study identified that derivatives of imidazo[1,2-a]pyridine can inhibit disease-relevant protein kinases such as DYRK1A and CLK1 . These kinases are implicated in various diseases, including cancer and neurodegenerative disorders.
  • Synthesis and Evaluation : The synthesis of this compound has been achieved through various methods involving transition metal catalysts. The resulting compounds were evaluated for their biological activities using assays like microplate Alamar Blue for anti-mycobacterial evaluation .
  • Comparative Studies : Comparative analysis with structurally similar compounds has been conducted to assess variations in biological activity:
Compound Name Structural Features Unique Properties
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridineMethyl substitution at position 6Exhibits different antibacterial activity
5-Amino-7-(4-chlorophenyl)-8-nitroimidazo[1,2-a]pyridineAmino group at position 5Enhanced anticancer properties
6-Ethoxy-3-(3-nitrophenyl)imidazo[1,2-a]pyridineEthoxy substitution with a nitrophenyl groupPotential use as an anti-inflammatory agent

Properties

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

7-methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11N3O3/c1-20-10-6-7-16-9-12(15-14(16)8-10)11-4-2-3-5-13(11)17(18)19/h2-9H,1H3

InChI Key

BDRMYYYLVSDGOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=CN2C=C1)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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